

Solubility profile of (3-Chlorothiophen-2-yl)methanamine hydrochloride

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Compound of Interest

Compound Name:	(3-Chlorothiophen-2-yl)methanamine hydrochloride
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An In-Depth Technical Guide to the Solubility Profile of **(3-Chlorothiophen-2-yl)methanamine Hydrochloride**

Foreword: The Foundational Role of Solubility in Drug Development

In the journey of a molecule from a laboratory curiosity to a therapeutic agent, few physicochemical properties are as fundamental and impactful as solubility. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of its fate. Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in formulation, ultimately stalling or terminating the development of a promising candidate.^{[1][2]} This guide is dedicated to a thorough exploration of the solubility characteristics of **(3-Chlorothiophen-2-yl)methanamine hydrochloride**, a key intermediate in the synthesis of various pharmaceutical agents.^[3] By moving beyond simple data points to the underlying chemical principles and rigorous experimental methodologies, we aim to provide an authoritative resource for its effective application and optimization in pharmaceutical research.

Molecular Architecture and Its Solubility Implications

The solubility behavior of **(3-Chlorothiophen-2-yl)methanamine hydrochloride** is intrinsically linked to its molecular structure. A nuanced appreciation of its constituent parts is essential to predict and interpret its behavior in different solvent systems.

- The Thiophene Core: The five-membered aromatic thiophene ring is the foundational scaffold. Thiophene itself is nonpolar and generally insoluble in water, preferring organic solvents like ethanol and ether.^{[4][5][6]} This imparts a degree of lipophilicity to the molecule.
- The Primary Amine Group (-CH₂NH₂): The methanamine substituent is the key to the compound's behavior as a base. The lone pair of electrons on the nitrogen atom acts as a proton acceptor. In its free base form, this group can participate in hydrogen bonding, but the overall solubility in water remains limited by the hydrophobic thiophene ring.
- The Hydrochloride Salt: The formation of a hydrochloride salt is a deliberate and common strategy in pharmaceutical chemistry to enhance aqueous solubility. By reacting the basic amine with hydrochloric acid, the nitrogen atom becomes protonated (-CH₂NH₃⁺), forming an ionic salt with the chloride anion (Cl⁻). This ionic character dramatically increases the molecule's polarity, making it significantly more amenable to dissolution in polar solvents like water.^{[7][8]}
- The Chloro Substituent (-Cl): The chlorine atom attached to the thiophene ring is an electron-withdrawing group that can subtly influence the electronic properties and pKa of the molecule, but its primary contribution to solubility is a slight increase in lipophilicity.

This structural combination creates a molecule whose solubility is a delicate balance between the hydrophobic thiophene core and the ionizable, hydrophilic amine hydrochloride group. The dominant factor governing its solubility in aqueous systems is, unequivocally, the pH.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before delving into experimental design, it is crucial to differentiate between two commonly measured types of solubility, as confusing them can lead to flawed interpretations.^{[9][10]}

- Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically introduced from a concentrated DMSO stock solution, begins to

precipitate in an aqueous buffer.[1][2] While fast and useful for early-stage screening, it often overestimates true solubility because it can lead to the formation of supersaturated solutions or kinetically favored, less stable amorphous precipitates.[9][10]

- Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature, after equilibrium has been reached between the dissolved and undissolved solid.[11][12] This is the "gold standard" for physicochemical characterization and is essential for formulation development and regulatory submissions.[5][12]

For the purposes of this in-depth guide, all protocols and discussions are centered on the determination of thermodynamic solubility, which provides the most accurate and reliable data for drug development decisions.

Diagram: The Interplay of Key Factors on Solubility

The following diagram illustrates the primary factors that must be controlled and considered when determining the solubility of an ionizable compound like **(3-Chlorothiophen-2-yl)methanamine hydrochloride**.

Caption: Core factors influencing the thermodynamic solubility of the target compound.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The Shake-Flask method is the universally recognized standard for determining equilibrium solubility.[13][14] The protocol described below is aligned with best practices and the principles outlined in the International Council for Harmonisation (ICH) M9 guideline for Biopharmaceutics Classification System (BCS)-based biowaivers.[14][15][16][17]

Objective

To determine the thermodynamic solubility of **(3-Chlorothiophen-2-yl)methanamine hydrochloride** across a physiologically relevant pH range and in common organic solvents at a controlled temperature.

Materials & Equipment

- **(3-Chlorothiophen-2-yl)methanamine hydrochloride** (solid powder)
- Glass vials or flasks with screw caps
- Orbital shaker with temperature control
- Calibrated pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PVDF) or centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Solvents/Buffers:
 - pH 1.2 (0.1 N HCl)
 - pH 4.5 (Acetate buffer)
 - pH 6.8 (Phosphate buffer)
 - Deionized Water
 - Methanol
 - Ethanol

Step-by-Step Methodology

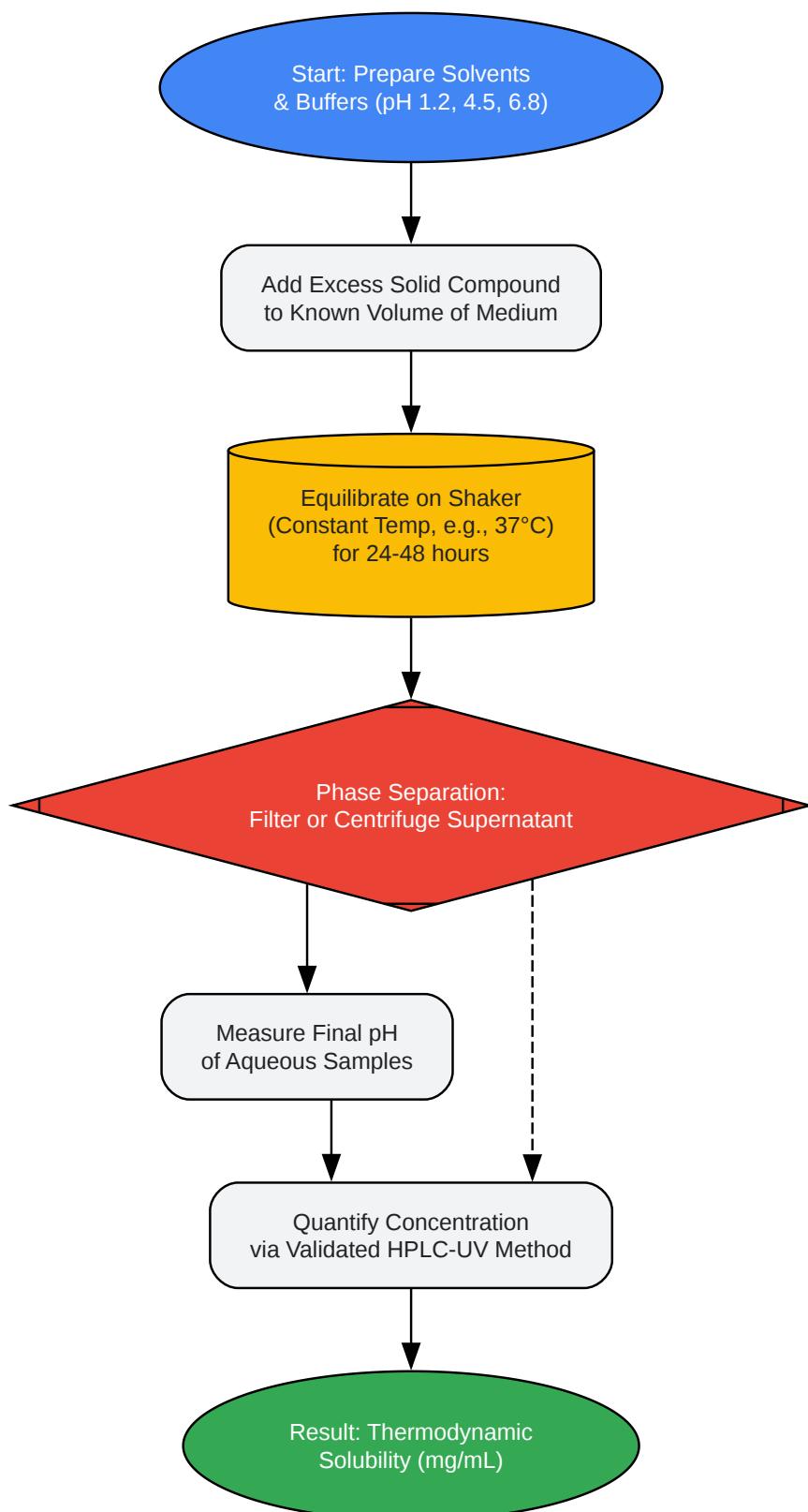
- Media Preparation: Prepare the required aqueous buffers according to standard pharmacopeial procedures.^{[16][17]} Measure and confirm the final pH of each buffer solution. For organic solvents, use HPLC-grade reagents.
- Sample Addition: Add an excess amount of solid **(3-Chlorothiophen-2-yl)methanamine hydrochloride** to a vial containing a precise volume (e.g., 5 mL) of the chosen medium.

"Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting amount of ~10-20 mg is typically sufficient.

- Equilibration:
 - Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[15][16]
 - Agitate the samples at a moderate speed (e.g., 100 rpm) for a predetermined period. A minimum of 24 hours is standard, but for compounds with slow dissolution kinetics, 48 or even 72 hours may be necessary.[18][19]
 - Causality Check: To confirm equilibrium has been reached, it is best practice to take measurements at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration no longer changes significantly.[19]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant and separate the liquid from the solid phase using either:
 - Filtration: Use a syringe filter. Expert Tip: To mitigate potential drug adsorption to the filter membrane, discard the first portion of the filtrate before collecting the analytical sample. [19]
 - Centrifugation: Centrifuge the sample at high speed and carefully pipette the clear supernatant. This method is preferred for highly adsorptive compounds.[18]
- pH Measurement: For the aqueous buffer samples, measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[16][17]
- Quantification by HPLC:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and create a series of calibration standards of known concentrations.
 - Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

- Analyze the standards and the diluted sample by HPLC-UV.
- Calculate the concentration of the dissolved compound in the saturated solution using the calibration curve, accounting for the dilution factor. This value is the thermodynamic solubility.

Diagram: Shake-Flask Experimental Workflow

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Caption: Standard workflow for thermodynamic solubility determination via the shake-flask method.

Data Presentation and Expected Profile

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Illustrative Solubility Data for (3-Chlorothiophen-2-yl)methanamine Hydrochloride

Solvent/Medium	pH (at 37°C)	Temperature (°C)	Solubility (mg/mL)	Solubility (μM)
0.1 N HCl	1.2	37	[High]	[High]
Acetate Buffer	4.5	37	[Moderate-High]	[Moderate-High]
Phosphate Buffer	6.8	37	[Low-Moderate]	[Low-Moderate]
Deionized Water	~5-6*	37	[Variable]	[Variable]
Methanol	N/A	25	[Expected Soluble]	[Expected Soluble]
Ethanol	N/A	25	[Expected Soluble]	[Expected Soluble]

*The pH of an unbuffered solution of a hydrochloride salt will be acidic and dependent on concentration.

Interpreting the Expected Results

Based on the compound's structure as an amine hydrochloride, a distinct pH-dependent solubility profile is anticipated:

- High Solubility at Low pH: In the highly acidic environment of pH 1.2, the amine will be fully protonated (cationic), maximizing its interaction with water molecules and leading to high solubility.

- Decreasing Solubility with Increasing pH: As the pH increases towards the pKa of the conjugate acid ($\text{R}-\text{NH}_3^+$), the equilibrium will shift towards the un-ionized free base ($\text{R}-\text{NH}_2$). This free base is significantly less polar and more lipophilic, causing a sharp decrease in aqueous solubility.
- Solubility in Organic Solvents: The compound is expected to be soluble in polar organic solvents like methanol and ethanol, which can solvate both the ionic and organic parts of the molecule.^[6]

Conclusion and Strategic Implications

A thorough and accurate determination of the solubility profile of **(3-Chlorothiophen-2-yl)methanamine hydrochloride** is a non-negotiable step in its journey through the pharmaceutical development pipeline. This guide has established the theoretical underpinnings of its solubility based on its molecular structure and has provided a robust, step-by-step protocol for its experimental determination using the gold-standard shake-flask method.

The anticipated pH-dependent solubility is a critical data set. High solubility in acidic conditions is favorable for dissolution in the stomach, but a significant drop in solubility at the more neutral pH of the small intestine could pose a risk for incomplete absorption. This knowledge, gained early, empowers scientists to make informed decisions, whether in selecting candidate molecules, designing appropriate formulations (e.g., using solubilizing excipients), or accurately interpreting results from biological assays. Adherence to these rigorous experimental principles ensures the generation of trustworthy and authoritative data, forming a solid foundation for successful drug development.

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